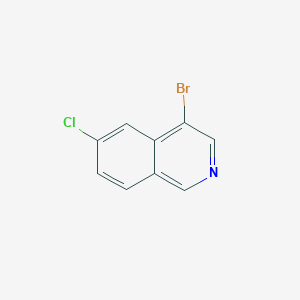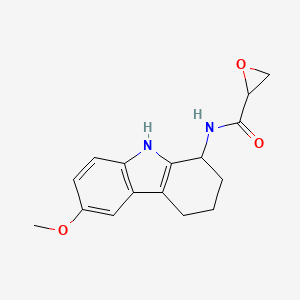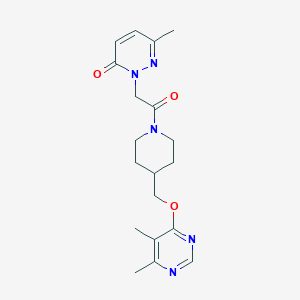
4-Bromo-6-chloroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-6-chloroisoquinoline is a chemical compound with the molecular formula CHBrClN . It has an average mass of 242.500 Da and a monoisotopic mass of 240.929382 Da .
Physical And Chemical Properties Analysis
This compound has a molecular formula of CHBrClN, an average mass of 242.500 Da, and a monoisotopic mass of 240.929382 Da .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Knorr Synthesis Adaptations : Research has demonstrated the utility of halogenated isoquinolines, including compounds closely related to 4-Bromo-6-chloroisoquinoline, in the Knorr synthesis for preparing quinolinone derivatives. This method involves condensation and cyclization reactions, optimized for high yields and selectivity under monitored conditions, highlighting the synthetic versatility of these compounds (Wlodarczyk et al., 2011).
Halogen Exchange Reactions : Studies have shown that halogenated isoquinolines can undergo halogen/halogen displacement reactions. This property is utilized in synthetic chemistry for modifying the halogen atoms in pyridines and other heterocycles, expanding the range of derivatizable compounds for further chemical and pharmaceutical applications (Schlosser & Cottet, 2002).
Building Blocks for Biologically Active Compounds : Halogenated quinolines, including those with bromo and chloro substituents, serve as crucial intermediates in the synthesis of biologically active molecules. Their reactivity facilitates the creation of compounds with potential applications in drug development and biological research (Wang et al., 2015).
Biological Applications and Research
Antibacterial and Antimalarial Agents : Novel derivatives of 6-bromo-2-chloroquinoline have been synthesized and evaluated for their antimicrobial and antimalarial activities. The research highlights the potential of these compounds in addressing resistant strains of bacteria and malaria, showcasing the medicinal relevance of halogenated isoquinolines (Parthasaradhi et al., 2015).
Anticancer Studies : Quinoline derivatives, synthesized from halogenated precursors, have been explored for their anticancer properties, including the inhibition of tumor cell growth and the induction of necrosis in cancer cells. Such studies are foundational in the development of new anticancer agents, demonstrating the therapeutic potential of these compounds (Jantová et al., 2001).
Photolabile Protecting Groups : Brominated isoquinolines have been investigated for their use as photolabile protecting groups, a technique useful in the controlled release of bioactive compounds. This application is crucial for research in biochemistry and molecular biology, where precise manipulation of molecules is required (Fedoryak & Dore, 2002).
Safety and Hazards
4-Bromo-6-chloroisoquinoline is classified as a combustible, acute toxic compound that can cause chronic effects . It has the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
4-bromo-6-chloroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-9-5-12-4-6-1-2-7(11)3-8(6)9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDCANXWZDYTFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2535304.png)
![N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2535305.png)
![6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-((5-methylfuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2535309.png)


![Methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate](/img/structure/B2535312.png)
![4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B2535314.png)

![6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl 4-methylphenyl ether](/img/structure/B2535317.png)
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2535318.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2535320.png)
![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2535321.png)
![Methyl 6-[2-[methyl(prop-2-enoyl)amino]acetyl]-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2535322.png)
